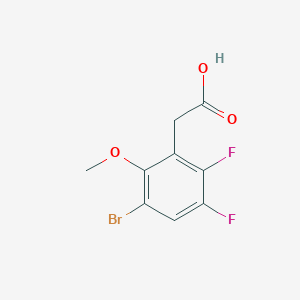![molecular formula C19H31ClN2O2S B12082219 4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)
4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SB 258741 hydrochloride is a potent antagonist of the 5-HT7 receptor, specifically designed for studying schizophrenia . This compound acts as a partial inverse agonist in vitro, with its antagonistic potency measured to be 8.47 . It has demonstrated antipsychotic properties in various animal models, making it a valuable tool in neuroscience research .
Métodos De Preparación
The preparation of SB 258741 hydrochloride involves synthetic routes that are typically conducted under controlled laboratory conditions. The compound is synthesized through a series of chemical reactions, including the formation of the core structure and subsequent functional group modifications . Industrial production methods are not commonly detailed in public literature, as the compound is primarily used for research purposes .
Análisis De Reacciones Químicas
SB 258741 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
SB 258741 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of 5-HT7 receptor antagonists.
Biology: Employed in experiments to understand the role of 5-HT7 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating schizophrenia and other neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting the 5-HT7 receptor.
Mecanismo De Acción
SB 258741 hydrochloride exerts its effects by antagonizing the 5-HT7 receptor, a subtype of serotonin receptor involved in various neurological processes . By blocking this receptor, the compound can modulate serotonin signaling pathways, leading to changes in neuronal activity and behavior . This mechanism is particularly relevant in the context of schizophrenia, where altered serotonin signaling is implicated .
Comparación Con Compuestos Similares
SB 258741 hydrochloride is often compared with other 5-HT7 receptor antagonists, such as SB-269970 . While both compounds target the same receptor, SB 258741 hydrochloride has unique properties that make it particularly useful in certain research contexts. For example, it has been shown to have different inverse agonist efficacies compared to SB-269970 .
Similar Compounds
- SB-269970
- SB-258719
- Other 5-HT7 receptor antagonists
Propiedades
Fórmula molecular |
C19H31ClN2O2S |
|---|---|
Peso molecular |
387.0 g/mol |
Nombre IUPAC |
4-methyl-1-[2-[1-(3-methylphenyl)sulfonylpyrrolidin-2-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C19H30N2O2S.ClH/c1-16-8-12-20(13-9-16)14-10-18-6-4-11-21(18)24(22,23)19-7-3-5-17(2)15-19;/h3,5,7,15-16,18H,4,6,8-14H2,1-2H3;1H |
Clave InChI |
KOPBKAZWQCDUGY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






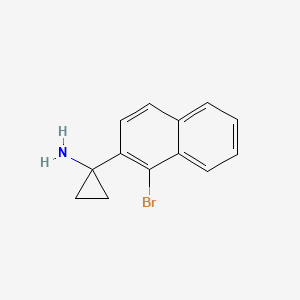
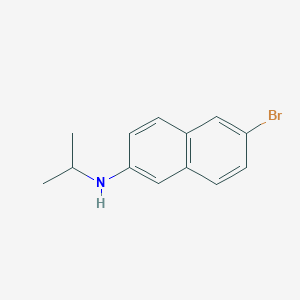

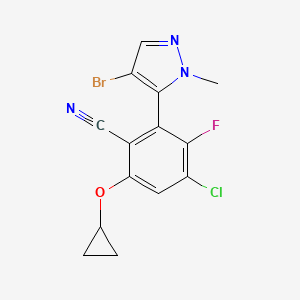
![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
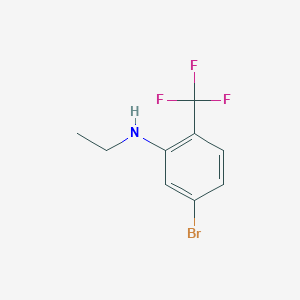
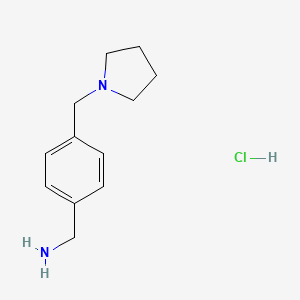
![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)
